molecular formula C22H14BrN3O B12903478 1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 62481-22-5

1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B12903478
CAS No.: 62481-22-5
M. Wt: 416.3 g/mol
InChI Key: NUQUFTAAMGEDIT-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that features a quinazoline core fused with an imidazole ring. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of bromine and phenyl groups enhances its reactivity and potential for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-aminobenzophenone derivatives with 4-bromobenzaldehyde under acidic conditions to form the quinazoline core. Subsequent reactions with phenylhydrazine and appropriate catalysts lead to the formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products:

  • Quinazoline N-oxides from oxidation.
  • Amine derivatives from reduction.
  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.

    Medicine: Explored for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity may be attributed to the inhibition of tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell growth and survival. The compound’s structure allows it to bind effectively to these targets, blocking their activity and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Compared to other quinazoline derivatives, 1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one is unique due to the presence of both bromine and phenyl groups, which enhance its reactivity and biological activity. Similar compounds include:

    4-Aminoquinazolines: Known for their anticancer properties but lack the imidazole ring.

    2-Phenylquinazolines: Similar structure but without the bromine substitution, leading to different reactivity and biological profiles.

    Imidazoquinazolines: Share the imidazole-quinazoline core but differ in substituent groups, affecting their specific applications and activities.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

CAS No.

62481-22-5

Molecular Formula

C22H14BrN3O

Molecular Weight

416.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C22H14BrN3O/c23-16-10-12-17(13-11-16)26-20(15-6-2-1-3-7-15)14-25-21(27)18-8-4-5-9-19(18)24-22(25)26/h1-14H

InChI Key

NUQUFTAAMGEDIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=O)C4=CC=CC=C4N=C3N2C5=CC=C(C=C5)Br

Origin of Product

United States

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